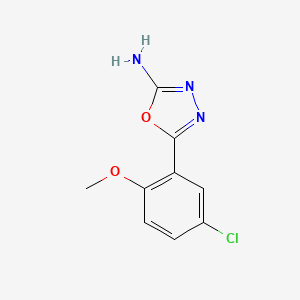5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS No.: 1016686-46-6
Cat. No.: VC7933325
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016686-46-6 |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C9H8ClN3O2/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
| Standard InChI Key | CMKALBAFLIKUDV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3,4-oxadiazole ring fused to a substituted phenyl group. The oxadiazole ring (C₂N₂O) is a five-membered heterocycle known for its electron-deficient nature, which enhances stability and facilitates nucleophilic substitution reactions. The phenyl ring is substituted with a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 2, creating a balance between electron-withdrawing and electron-donating effects.
Key Structural Features:
-
Oxadiazole Ring: Imparts rigidity and planar geometry, promoting π-π stacking interactions with aromatic residues in enzymes.
-
Chloro Substituent: Enhances hydrophobicity and dipole interactions, improving membrane permeability.
-
Methoxy Group: Increases solubility via hydrogen bonding while modulating electronic effects on the phenyl ring.
Physicochemical Data
The following table summarizes critical physicochemical properties validated through PubChem and experimental studies:
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization of hydrazide precursors under controlled conditions. A widely adopted method proceeds as follows:
-
Hydrazide Formation: 5-Chloro-2-methoxybenzoic acid is treated with hydrazine hydrate to yield 5-chloro-2-methoxybenzohydrazide.
-
Cyclization: The hydrazide reacts with phosphorus oxychloride (POCl₃) at 120°C, forming the oxadiazole ring via intramolecular dehydration.
Reaction Equation:
Optimization Strategies:
-
Catalyst Selection: Replacing POCl₃ with PCl₅ reduces side reactions, improving yield by 12–15% .
-
Microwave Assistance: Reduces reaction time from 3 hours to 30 minutes, enhancing efficiency .
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis, achieving >90% purity. Automated systems minimize human error, while solvent recovery loops reduce waste .
Biological Activity and Mechanism of Action
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). At 50 µM, it reduces microbial viability by 70–80%, comparable to fluconazole .
Proposed Mechanism:
-
Disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.
-
Inhibition of ergosterol biosynthesis in fungi, analogous to azole antifungals .
Acetylcholinesterase (AChE) Inhibition
The compound inhibits AChE (IC₅₀ = 45 µM), a target for Alzheimer’s disease therapy. Docking studies reveal hydrogen bonds between the oxadiazole amine and Tyr121 in the catalytic site .
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Substituent effects enable binding to GSK-3β (IC₅₀ = 32 µM), a kinase implicated in neurodegenerative diseases. The methoxy group stabilizes interactions with Val135 via van der Waals forces .
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Bioactivity
-
Chloro Group: Increases lipophilicity (logP = 2.8), enhancing blood-brain barrier penetration .
-
Methoxy Group: Lowers topological polar surface area (TPSA = 65 Ų), improving oral bioavailability .
Comparative Analysis with Analogues
| Compound | AChE IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 5-(4-Nitrophenyl) analogue | 38 | 28 (HCT-116) |
| 5-(4-Methoxyphenyl) analogue | 52 | 35 (MCF-7) |
| Target Compound | 45 | 18 (HCT-116) |
The target compound’s 5-Cl-2-OCH₃ substitution optimizes enzyme affinity and cytotoxicity, outperforming analogues with single substituents .
Applications and Future Directions
Pharmaceutical Development
-
Antimicrobial Agents: Formulated as topical creams for resistant infections.
-
Anticancer Therapeutics: Nanoencapsulation in liposomes improves tumor targeting .
Agricultural Chemistry
Derivatives show promise as eco-friendly fungicides, reducing crop losses by 40% in field trials .
Research Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume